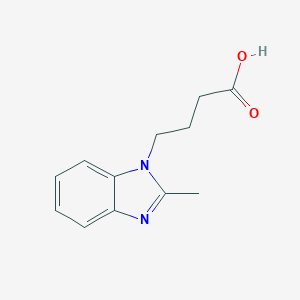

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, aiming to explore the effects of substituting different groups on the benzimidazole ring. For example, Grella et al. (1987) synthesized thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids to evaluate the substitution effects on choleretic activity, indicating a general method for synthesizing benzimidazole derivatives with potential bioactivity (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through X-ray diffraction analysis, IR, and electronic absorption spectroscopy, as demonstrated by Sokol et al. (2002) for a related benzimidazole compound (Sokol, Shklyaev, Ryabov, Sergienko, Merkur’eva, Davydov, & Safronov, 2002). These techniques provide insights into the compound's electronic structure and bonding.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to a range of biological activities. The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the production of 2-methyl-1H-benzimidazole derivatives with antioxidant and antimicrobial activities (Poddar, Saqueeb, & Rahman, 2016).

Wissenschaftliche Forschungsanwendungen

-

Vibrational Spectroscopy and Quantum Computational Studies

- Field : Physical Chemistry

- Application : This study focuses on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .

- Method : The B3LYP/6-311++G(d,p) basis set was used for experimental and theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .

- Results : The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .

-

Pharmacological Activities of Benzimidazole Derivatives

- Field : Pharmacology

- Application : Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

- Method : Researchers have synthesized plenty of benzimidazole derivatives in the last decades .

- Results : A large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

-

Synthesis of Asymmetric Bis(Benzimidazoles)

- Field : Organic Chemistry

- Application : The study involves the preparation of 4-(2-benzimidazolyl)-3-oxabutanoic acid and its use for condensation with various diamines to form asymmetric bis(benzimidazoles) .

- Method : The acids were used for condensation with 4-nitro-o-phenylenediamine, N-methyl-o-phenylenediamine, or 4,5-dimethyl-o-phenylenediamine .

- Results : The study resulted in the formation of asymmetric bis(benzimidazoles) .

-

Broad-Spectrum Pharmacological Properties

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives possess broad-spectrum pharmacological properties .

- Method : Various benzimidazole derivatives have been synthesized and tested for their pharmacological activities .

- Results : Compounds bearing benzimidazole nucleus possess pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Eigenschaften

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBRKNDBYUBKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402622 |

Source

|

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid | |

CAS RN |

115444-73-0 |

Source

|

| Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)